3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole
Overview
Description
3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole is a chemical compound with the molecular formula C8H6Br2N2O2. It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole typically involves the bromination of an indole derivative. One common method is the reaction of 4-hydroxymethyl-7-aza-2-oxyindole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted indole derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Alkyl or aryl halides in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3,3-Dibromo-4-carboxyl-7-aza-2-oxyindole
Reduction: 4-Hydroxymethyl-7-aza-2-oxyindole
Substitution: 3,3-Dialkyl- or diaryl-4-hydroxymethyl-7-aza-2-oxyindole.
Scientific Research Applications
3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in cancer therapy, as indole derivatives have shown promise in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dibromo-4-hydroxymethylindole
- 3,3-Dibromo-7-aza-2-oxyindole
- 4-Hydroxymethyl-7-aza-2-oxyindole
Uniqueness
3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole is unique due to the presence of both bromine atoms and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3,3-dibromo-4-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O2/c9-8(10)5-4(3-13)1-2-11-6(5)12-7(8)14/h1-2,13H,3H2,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGDWXOUVYOQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1CO)C(C(=O)N2)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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